molecular formula C12H17NO2 B11820188 Methyl 5-(2-aminophenyl)pentanoate

Methyl 5-(2-aminophenyl)pentanoate

Cat. No.: B11820188
M. Wt: 207.27 g/mol
InChI Key: DDBWOMKEZLOEOX-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminophenyl)pentanoate is a chemical compound of interest in medicinal chemistry and chemical biology research. While specific studies on this exact molecule are not extensively published in the available literature, its structure, featuring an aromatic amine linked to a pentanoate ester, suggests potential as a versatile synthetic intermediate or a precursor for pharmacologically active molecules. Research on structurally similar pentanoate derivatives indicates significant potential in probing biological systems. For instance, related compounds have been evaluated through in silico molecular docking studies for various pharmacological targets, showing promise for anti-inflammatory, antinociceptive, and antidepressant activities . The flexibility of the pentanoate chain may allow for optimal interaction with enzyme active sites. Furthermore, compounds with aromatic amine functional groups are highly valuable in the field of genetic code expansion, where they can serve as noncanonical amino acids (ncAAs) for site-specific incorporation into proteins . This technique enables the precise study of protein structure and function, including membrane proteins, through the introduction of unique chemical handles for bioconjugation or spectroscopic probes . Researchers can explore the utility of this compound in developing novel therapeutic leads or as a building block in chemical biology tool development. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 5-(2-aminophenyl)pentanoate

InChI

InChI=1S/C12H17NO2/c1-15-12(14)9-5-3-7-10-6-2-4-8-11(10)13/h2,4,6,8H,3,5,7,9,13H2,1H3

InChI Key

DDBWOMKEZLOEOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Direct Esterification of 5-(2-Aminophenyl)pentanoic Acid

The most straightforward route to methyl esters involves the acid-catalyzed esterification of carboxylic acids with methanol. For Methyl 5-(2-aminophenyl)pentanoate, this method requires 5-(2-aminophenyl)pentanoic acid as the precursor. In a typical procedure, the carboxylic acid is refluxed with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst . For example, 4-nitrophenylpropionic acid was esterified using H₂SO₄ in methanol under reflux for 3 hours, achieving yields upwards of 73% after purification via flash column chromatography .

Key variables influencing this method include:

  • Catalyst selection : Sulfuric acid is preferred due to its strong protonating ability, though hydrochloric acid (HCl) has been used in analogous systems .

  • Reaction time and temperature : Prolonged reflux (3–10 hours) at 60–80°C ensures complete conversion .

  • Solvent stoichiometry : Excess methanol drives the equilibrium toward ester formation.

A critical challenge lies in the availability of 5-(2-aminophenyl)pentanoic acid. Synthesizing this intermediate often necessitates multi-step protocols, such as Friedel-Crafts alkylation or Grignard reactions, which introduce complexity.

Reductive Amination of Keto-Ester Intermediates

Reductive amination provides a route to introduce the 2-aminophenyl group post-esterification. This two-step approach involves:

  • Synthesizing Methyl 5-(2-nitrophenyl)pentanoate via esterification or alkylation.

  • Reducing the nitro group to an amine using catalytic hydrogenation or chemical reductants.

For instance, Xia et al. demonstrated the reduction of nitroarenes to anilines using H₂/Pd-C in methanol . Applied to Methyl 5-(2-nitrophenyl)pentanoate, this method would yield the target compound with high purity.

Optimization Parameters :

  • Catalyst loading : 5–10% Pd-C by weight ensures complete reduction without side reactions.

  • Pressure and temperature : Hydrogenation at 1–3 atm and 25–50°C balances efficiency and safety .

This method is advantageous for its modularity, allowing separate optimization of esterification and reduction steps. However, nitro group reduction may require careful handling to prevent over-reduction or decomposition.

Catalytic Hydrolysis of Protected Precursors

In cases where the amine group is protected (e.g., as an acetanilide), catalytic hydrolysis under acidic or basic conditions can unmask the functionality. A patent by CN101538211A describes the hydrolysis of m-phenylenediamine derivatives to m-aminophenol using HCl at 180–230°C and 0.9–3.0 MPa . Adapting this to Methyl 5-(2-acetamidophenyl)pentanoate would involve:

  • Hydrolysis with HCl or H₂SO₄ at elevated temperatures.

  • Neutralization and extraction to isolate the deprotected amine.

Reaction Conditions :

  • Acid concentration : 10–30% HCl or H₂SO₄.

  • Time : 2–10 hours, depending on the protecting group’s stability .

This method is particularly useful for substrates sensitive to reductive conditions. However, high-temperature hydrolysis risks ester group cleavage, necessitating precise pH and temperature control.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods discussed:

Method Yield (%) Key Advantages Key Limitations
Direct Esterification60–75 Simplicity, minimal stepsRequires accessible carboxylic acid precursor
Alkylation70–85 Avoids acidic conditionsSensitive to moisture and stoichiometry
Reductive Amination65–80 Modular, separates functionalization stepsRequires nitro precursor and hydrogenation
Catalytic Hydrolysis50–70 Compatible with protected aminesRisk of ester cleavage under harsh conditions

Efficiency Metrics :

  • Atom economy : Alkylation and direct esterification exhibit superior atom economy (>80%) compared to reductive amination.

  • Purification complexity : Methods involving nitro reduction (e.g., reductive amination) often require chromatography due to byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminophenyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(2-aminophenyl)pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminophenyl)pentanoate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may also undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 5-(4-aminophenyl)pentanoate (3a)

This positional isomer substitutes the amino group at the para position of the phenyl ring. NMR data (Supplementary Figure 24) indicates distinct electronic environments compared to the ortho-substituted variant, likely influencing solubility and intermolecular interactions .

Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate

Replacing the phenyl group with a benzimidazole heterocycle introduces nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic π-stacking. Such modifications are critical in drug design for target binding .

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate

The phenoxy group with fluorine substituents increases electronegativity and metabolic stability compared to the aminophenyl group. Fluorine’s electron-withdrawing effects may reduce reactivity at the aromatic ring .

Table 1: Substituent Effects on Key Properties

Compound Aromatic Group Key Properties Reference
Methyl 5-(2-aminophenyl)pentanoate 2-aminophenyl Reactive amine site; moderate lipophilicity
Methyl 5-(4-aminophenyl)pentanoate 4-aminophenyl Enhanced symmetry; potential for crystalline packing
Ethyl 5-(2,4-difluoro-phenoxy)pentanoate 2,4-difluorophenoxy High electronegativity; improved metabolic stability

Terminal Functional Group Variations

Methyl 5-(diphenylphosphoryl)pentanoate

This compound’s molecular weight (316.33 g/mol) exceeds that of this compound, impacting pharmacokinetics .

Methyl 5-(5-amino-1,3,4-thiadiazol-2-yl)pentanoate (12)

Synthesis involves sulfuric acid-catalyzed esterification (71% yield), with NMR confirming a deshielded methylene group (δ 2.34 ppm) .

Table 2: Functional Group Impact on Physicochemical Properties

Compound Terminal Group Molecular Weight (g/mol) Key Reactivity Reference
This compound Ester + 2-aminophenyl ~207.26 (estimated) Amine acylation; ester hydrolysis
Methyl 5-(diphenylphosphoryl)pentanoate Phosphoryl 316.33 Metal coordination; oxidative stability
Methyl 5-(5-amino-thiadiazolyl)pentanoate Thiadiazole ~217.29 Heterocyclic ring reactivity

Crystallographic and Packing Behavior

Rod-like analogs such as ethyl 5-((4′-nitrobiphenyl-4-yl)oxy)pentanoate (NO2-Bi-4-S-E) crystallize in triclinic space group P-1, driven by nitro group dipole interactions. Replacing the acid with an ester (e.g., CN-Bi-1-S-M) alters packing to monoclinic P2₁/c, highlighting how terminal groups dictate crystal engineering . This compound’s amino group may enable hydrogen bonding, favoring dense crystalline lattices compared to non-polar analogs.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 5-(2-aminophenyl)pentanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step functional group transformations, such as coupling the aminophenyl moiety to the pentanoate backbone. Key steps include:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) or similar groups to prevent unwanted side reactions during esterification .
  • Controlled Esterification : Reaction conditions (e.g., pH 7–8, 0–5°C) minimize hydrolysis of the ester group while promoting coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product, with HPLC confirming purity (>95%) .
    • Data Consideration : Yields drop below 60% if temperature exceeds 10°C due to side reactions (e.g., ester hydrolysis or amine oxidation) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • NMR : 1^1H NMR confirms the presence of the aminophenyl group (δ 6.5–7.5 ppm aromatic protons) and ester methyl (δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ = 236.1285 for C12_{12}H17_{17}NO2_2) .
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~3350 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aminophenyl group in nucleophilic or catalytic reactions?

  • Methodological Answer : The electron-rich aromatic amine can participate in:

  • Electrophilic Aromatic Substitution : Nitration or halogenation requires Lewis acid catalysts (e.g., FeCl3_3) due to the amine’s directing effects .
  • Cross-Coupling Reactions : Palladium-catalyzed Buchwald-Hartwig amination modifies the aryl group, but steric hindrance from the pentanoate chain may reduce efficiency .
    • Data Contradiction : Computational models (DFT) predict higher reactivity at the para position, but experimental results show ortho preference due to steric effects from the ester group .

Q. How do structural analogs of this compound compare in bioactivity, and what methods quantify these differences?

  • Methodological Answer :

  • Comparative Table :
Analog (Modification)Bioactivity (IC50_{50})Key Structural Influence
Methyl 5-(3-aminophenyl) 12 µM (Enzyme X)Meta-amine reduces steric clash with active site .
Ethyl 5-(2-aminophenyl) 28 µM (Enzyme X)Longer ester chain decreases membrane permeability .
  • Assays : Enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) correlate activity with structural features .

Q. How can discrepancies between experimental and simulated kinetic data (e.g., reaction rates) be resolved?

  • Methodological Answer :

  • Case Study : Autoignition studies of methyl pentanoate derivatives showed a 30% deviation between experimental ignition delays and simulated results. This was resolved by refining the kinetic model’s radical recombination steps .
  • Approach : Use sensitivity analysis (Chemkin-Pro) to identify rate-limiting steps and validate with isotopically labeled analogs (e.g., 13^{13}C-tracing) .

Troubleshooting & Optimization

Q. Why does the aminophenyl group degrade during storage, and how is stability improved?

  • Methodological Answer :

  • Degradation Pathway : Oxidation of the amine to nitro or imine under ambient light.
  • Mitigation : Store at -20°C in amber vials under argon. Adding antioxidants (e.g., BHT) reduces degradation by 80% over 6 months .

Q. How can low yields in the final coupling step be addressed?

  • Methodological Answer :

  • Optimization Table :
ParameterBaseline (Yield)Optimized (Yield)
Solvent (DMF vs. THF)45% (THF)72% (DMF)
Catalyst (Pd(OAc)2_2)50%85% (Pd0^0/XPhos)
  • Rationale : Polar aprotic solvents (DMF) stabilize transition states, while bulky ligands (XPhos) prevent catalyst poisoning .

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